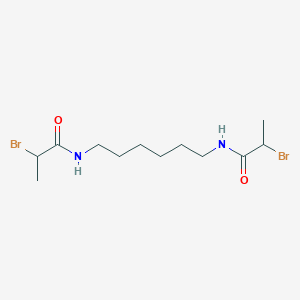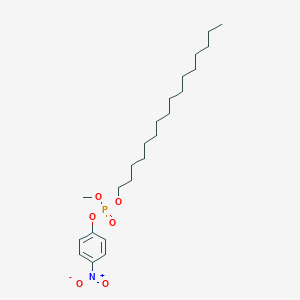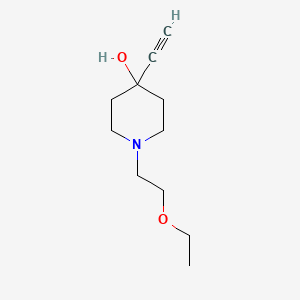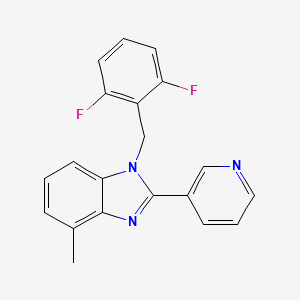
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. Subsequent functionalization steps introduce the difluorophenyl, methyl, and pyridinyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 1-methyl-2-(3-pyridinyl)-: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-4-methyl-2-(3-pyridinyl)-:
Uniqueness
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
199594-74-6 |
|---|---|
Molecular Formula |
C20H15F2N3 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C20H15F2N3/c1-13-5-2-9-18-19(13)24-20(14-6-4-10-23-11-14)25(18)12-15-16(21)7-3-8-17(15)22/h2-11H,12H2,1H3 |
InChI Key |
DHLYGJHIIZQQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C3=CN=CC=C3)CC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
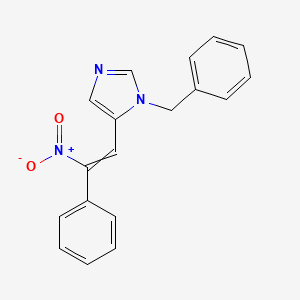
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)


![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)


![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
